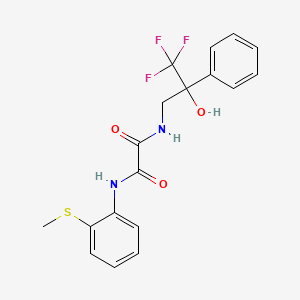

N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

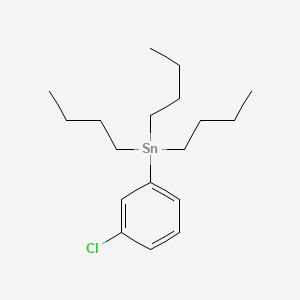

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents and catalysts. In the context of the provided papers, we see examples of synthesis involving modifications of methylene groups and the use of dimethylformamide dimethylacetal as a reagent . Although the exact synthesis of the compound is not detailed, the methodologies described in these papers could potentially be applied to its synthesis, considering the similarities in functional groups and molecular frameworks.

Molecular Structure Analysis

Spectroscopic methods are crucial for analyzing molecular structures. Paper discusses the spectroscopic analysis of N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides and provides insights into the conformational preferences of these molecules. The study of gauche conformers and their stabilization through various orbital interactions and hydrogen bonding could be relevant to understanding the molecular structure of "N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide," as it may exhibit similar intramolecular interactions.

Chemical Reactions Analysis

Chemoselective reactions are a cornerstone of organic synthesis, allowing for the selective modification of one functional group over others in a molecule containing multiple reactive sites . The paper on chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles provides a case study of how different nucleophilic centers in a molecule can be selectively targeted. This knowledge could be applied to the compound , which likely contains multiple nucleophilic centers as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of functional groups such as methylthio, trifluoromethyl, and oxalamide in the compound suggests that it would exhibit unique solubility, reactivity, and stability characteristics. While the papers do not directly address the properties of the specific compound, they do provide examples of how similar functional groups behave in different chemical contexts . These insights could be extrapolated to predict the properties of "N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide."

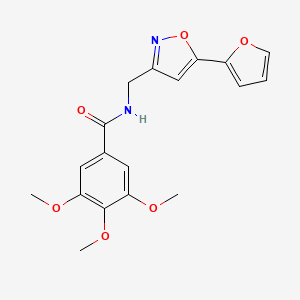

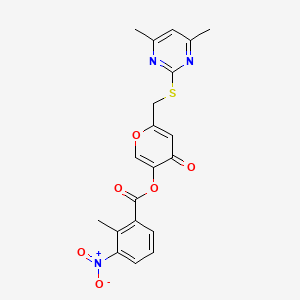

Scientific Research Applications

Pharmacokinetics and Metabolism

Research has explored the pharmacokinetics and metabolism of similar compounds, highlighting their absorption, clearance, and metabolic profiles. For instance, studies on selective androgen receptor modulators (SARMs) reveal insights into the ideal pharmacokinetic characteristics for preclinical development, including low clearance, moderate distribution, and extensive metabolism, which could be relevant for the understanding of related compounds like N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide (Di Wu et al., 2006).

Synthetic Approaches

Novel synthetic methodologies have been developed for the preparation of related oxalamides, demonstrating the potential for diverse applications in organic synthesis and drug development. The acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides provides a high-yielding and operationally simple method, potentially applicable to the synthesis of compounds including N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide (V. Mamedov et al., 2016).

Catalysis and Chemical Transformations

Research on N-oxyl compounds, including those related to N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, underscores their role as catalysts in the selective oxidation of organic molecules. These compounds exhibit significant potential in electrocatalytic reactions and the study of their electrochemical properties can provide valuable insights for applications in chemical synthesis and industrial processes (J. Nutting et al., 2018).

Photophysical Properties and Applications

The development of optical probes and materials based on related compounds has been a focus of research, aiming at applications in biological imaging, photoregulation, and optoelectronics. For example, the synthesis and application of probes for intracellular imaging of hydrogen peroxide highlight the utility of these compounds in biological and chemical sensing (M. Chang et al., 2004).

Crystallization and Material Properties

Studies on the fast crystallization of polymers with soluble-type nucleators shed light on the impact of thermal history and shear flow on material properties. Such research can inform the development of materials and coatings that utilize compounds like N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide for improved performance and functionality (Tianfeng Shen et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its biological activity would likely depend on its specific interactions with biological targets, which could be influenced by its molecular structure.

Safety and Hazards

properties

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c1-27-14-10-6-5-9-13(14)23-16(25)15(24)22-11-17(26,18(19,20)21)12-7-3-2-4-8-12/h2-10,26H,11H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIFTKCUJFLWKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(methylthio)phenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2520085.png)

![2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2520086.png)

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)

![1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B2520091.png)

![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)